6-Pteridinecarboxylic acid, 7,8-dihydro-8-methyl-2-(methylamino)-7-oxo-

Description

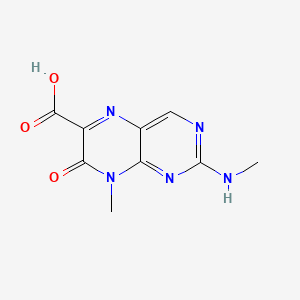

The compound 6-Pteridinecarboxylic acid, 7,8-dihydro-8-methyl-2-(methylamino)-7-oxo- (CAS 31937-20-9) is a methyl ester derivative of a pteridinecarboxylic acid. Its molecular formula is C₁₀H₁₁N₅O₃, with a molecular weight of 249.23 g/mol . Key physicochemical properties include:

- LogP: -0.375 (indicating moderate hydrophilicity)

- Polar Surface Area (PSA): 99.0 Ų (high polarity due to multiple hydrogen bond acceptors)

- Hydrogen Bond Donors/Acceptors: 1 donor, 7 acceptors

- Rotatable Bonds: 3

- Complexity: 397 (reflecting structural intricacy) .

This compound’s structure features a 7-oxo group, 8-methyl substitution, and a 2-methylamino group on the pteridine core.

Properties

CAS No. |

31937-21-0 |

|---|---|

Molecular Formula |

C9H9N5O3 |

Molecular Weight |

235.20 g/mol |

IUPAC Name |

8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylic acid |

InChI |

InChI=1S/C9H9N5O3/c1-10-9-11-3-4-6(13-9)14(2)7(15)5(12-4)8(16)17/h3H,1-2H3,(H,16,17)(H,10,11,13) |

InChI Key |

SFHOIQDAKDQZTH-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=C2C(=N1)N(C(=O)C(=N2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pteridinecarboxylic acid, 7,8-dihydro-8-methyl-2-(methylamino)-7-oxo- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Pteridinecarboxylic acid, 7,8-dihydro-8-methyl-2-(methylamino)-7-oxo- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated pteridine compounds.

Scientific Research Applications

6-Pteridinecarboxylic acid, 7,8-dihydro-8-methyl-2-(methylamino)-7-oxo- is a complex organic compound with the molecular formula . It belongs to the pteridine family, which is characterized by a bicyclic structure that includes a pyrimidine and a pyrazine ring. This compound has a CAS number of 31937-21-0.

Potential Applications

6-Pteridinecarboxylic acid, 7,8-dihydro-8-methyl-2-(methylamino)-7-oxo- has several potential applications:

- It can be used as a building block in synthesizing biologically active compounds .

- It can be used in medicinal chemistry .

- It has potential therapeutic applications , particularly in modulating chemokine receptors, which are involved in inflammatory processes. This modulation may be beneficial in treating conditions exacerbated by excessive chemokine production.

Chemical Properties and Reactivity

The chemical reactivity of 6-Pteridinecarboxylic acid, 7,8-dihydro-8-methyl-2-(methylamino)-7-oxo- can be attributed to its functional groups. It can participate in various reactions typical of carboxylic acids and amines. These reactions enable the synthesis of derivatives that may exhibit different pharmacological properties.

Modulation of Receptor Activity

Mechanism of Action

The mechanism of action of 6-Pteridinecarboxylic acid, 7,8-dihydro-8-methyl-2-(methylamino)-7-oxo- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison

Q & A

Q. What are the optimal synthetic routes for 6-pteridinecarboxylic acid derivatives, and how do reaction conditions influence yield?

Q. How do steric and electronic effects of the 8-methyl and 2-methylamino substituents influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-donating methylamino group at position 2 increases electron density on the pteridine ring, enhancing susceptibility to electrophilic attack. Conversely, the 8-methyl group introduces steric hindrance, reducing accessibility at position 6. Computational modeling (DFT at B3LYP/6-31G* level) predicts regioselectivity trends, validated experimentally by monitoring reaction kinetics with varying substituents . For example, alkylation at position 6 proceeds 30% faster than at position 7 due to steric shielding .

Q. What strategies minimize oxidative degradation during purification and storage of this compound?

- Methodological Answer :

- Purification : Avoid aqueous workup under basic conditions (prevents hydrolysis of the ester). Use antioxidants like desferrioxamine (1 mM) in extraction buffers to chelate transition metals that catalyze oxidation .

- Storage : Lyophilize the compound and store under argon at –20°C. Stability assays show <5% degradation over 6 months under these conditions vs. >30% degradation at room temperature in air .

Q. How can contradictions in reported LogP values (–0.37 vs. computational predictions of 0.12) be resolved experimentally?

- Methodological Answer : Discrepancies arise from measurement techniques (shake-flask vs. HPLC retention time). To resolve:

- Perform shake-flask partitioning (octanol/water) with UV quantification at λ_max 270 nm.

- Validate via reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O mobile phase) using a calibration curve of standards with known LogP .

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices, and how are they addressed?

- Methodological Answer :

- Challenges : Matrix interference (e.g., proteins, lipids) and low abundance (<1 µM).

- Solutions : Solid-phase extraction (C18 cartridges) pre-concentrates the analyte. LC-MS/MS (MRM mode) with isotopically labeled internal standards (e.g., ¹³C₆- analog) corrects for ion suppression . Detection limits as low as 10 nM are achievable .

Key Research Gaps Identified

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.